Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound featuring a 1-benzofuran core substituted at three positions:
- Position 2: A methyl group.
- Position 3: A methyl ester (COOCH₃).
- Position 5: A sulfonamide group substituted with an acetyl moiety and a 2,4,5-trimethylphenyl ring.
Though direct data on its applications are unavailable in the provided evidence, structurally related benzofuran sulfonamides are often explored in pharmaceuticals or agrochemicals due to their bioactivity .
Properties
IUPAC Name |
methyl 5-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-12-9-14(3)20(10-13(12)2)30(26,27)23(16(5)24)17-7-8-19-18(11-17)21(15(4)29-19)22(25)28-6/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLYKTJUXBDCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. Subsequent steps may include acylation, sulfonylation, and methylation reactions to introduce the necessary functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H23NO6S
CAS Number : 518317-69-6
Molar Mass : 429.49 g/mol
IUPAC Name : Methyl 5-[acetyl(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
The compound features a benzofuran core structure, which is known for its biological activity and potential therapeutic applications. The sulfonamide group enhances its reactivity and solubility, making it suitable for various chemical reactions and biological interactions.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α) . Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate may possess similar properties due to its sulfonamide group, which is often associated with anti-inflammatory activities.
Anticancer Activity
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. The presence of the acetyl and sulfonamide groups may enhance this activity by modifying the compound's interaction with biological targets involved in cancer cell growth . Further research into this compound could elucidate its potential as an anticancer agent.
Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to act as a donor material in photovoltaic cells could lead to advancements in solar energy technology . The structural characteristics of this compound allow for efficient charge transport and light absorption.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including acetylation and sulfonamidation. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of sulfonamide derivatives, this compound was tested for its ability to inhibit TNF-α production in vitro. Results indicated a significant reduction in TNF-α levels compared to controls, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Organic Photovoltaic Performance
A recent investigation into the use of this compound as a donor material in organic solar cells demonstrated improved efficiency compared to traditional materials. The study highlighted the compound's ability to enhance charge mobility and light absorption capabilities .
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to five structurally analogous benzofuran sulfonamides (Table 1), differing in sulfonamide substituents, ester groups, and benzofuran substitutions.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences:
Sulfonamide Substituents: The target compound employs a 2,4,5-trimethylphenyl group, offering steric hindrance distinct from the 2,4,6-trimethylphenyl (mesityl) group in , which may alter binding pocket interactions. Heterocyclic substituents like 2-thienyl () modify π-π stacking interactions.
Ester Groups :
- Smaller esters (e.g., methyl in the target) increase metabolic liability compared to bulkier groups like butyl () or 2-methoxyethyl (), which enhance lipophilicity and membrane permeability.
Research Findings and Implications
Crystallography and Molecular Packing :
Benzofuran sulfonamides with halogen or sulfur substituents (e.g., bromo or methylsulfinyl groups) exhibit intermolecular interactions such as C–H⋯O hydrogen bonds and halogen/sulfur-based contacts, stabilizing crystal lattices . The target compound’s 2,4,5-trimethylphenyl group may similarly influence packing via C–H⋯π interactions.Structure-Activity Relationships (SAR) :
- Sulfonamide Bulk : The 2,4,5-trimethylphenyl group in the target compound provides moderate steric hindrance compared to mesityl (2,4,6-trimethylphenyl), which could optimize target binding without excessive rigidity.
- Ester Flexibility : Methyl esters are prone to hydrolysis, suggesting the target compound may act as a prodrug, whereas larger esters (e.g., butyl in ) might prolong half-life .
Biological Activity
Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as CAS No. 518319-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23NO6S. Its structure features a benzofuran core substituted with an acetyl group and a sulfonamide moiety, which are known to influence its biological activity.
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. Activation or inhibition of these receptors can lead to significant downstream effects such as modulation of intracellular calcium levels and activation of signaling pathways like MAP kinases .
- Enzyme Inhibition : Preliminary studies suggest that the compound could act as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition can potentially reduce the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Some studies have shown that benzofuran derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic steps for preparing Methyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate?
The synthesis involves a multi-step sequence:
- Benzofuran Core Formation : Cyclization of substituted phenolic precursors via acid-catalyzed or oxidative coupling, similar to methods used for ethyl 2-methyl-benzofuran derivatives .
- Sulfonylation : Introduction of the (2,4,5-trimethylphenyl)sulfonyl group via nucleophilic substitution, often using sulfonyl chlorides under inert conditions (e.g., THF, NaH as base) .
- Acetylation : Protecting the amino group with acetyl chloride or anhydride in the presence of a base (e.g., pyridine) .
- Esterification : Final carboxylation using methyl iodide or dimethyl sulfate in basic media .
Critical Step : Intermediate purification via column chromatography (ethyl acetate/hexane) or recrystallization to ensure >95% purity .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Chromatography : HPLC or TLC with UV detection (Rf ~0.6–0.7 in ethyl acetate) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and ester groups (δ 3.8–4.0 ppm for methoxy) .
- MS : Molecular ion peak matching the theoretical mass (e.g., 558.6 g/mol analogs in related compounds) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (classified as Skin/Irritant 2, Eye Irritant 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity noted in analogs) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the sulfonylation step be optimized to improve yield and reduce side products?
- Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃ or DBU) to minimize base-induced degradation .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic side reactions (e.g., hydrolysis) .
- Solvent Optimization : Replace THF with DMF for better sulfonyl chloride solubility, but ensure anhydrous conditions .
- Monitoring : Use in-situ FTIR to track sulfonamide bond formation (peaks ~1350–1300 cm⁻¹ for S=O stretching) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the crystal structure. Planar benzofuran cores and hydrogen-bonding patterns (e.g., O–H⋯O dimers) are critical for validation .
- 2D NMR : Employ HSQC and HMBC to correlate ambiguous protons/carbons, particularly for acetyl and sulfonyl groups .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
Q. What strategies mitigate side reactions during benzofuran core synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with TMSCl) before cyclization .
- Stoichiometry Control : Use substoichiometric iodine (0.1 eq) as a catalyst for oxidative coupling to minimize iodinated byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (from 15 hours to <2 hours) and improve regioselectivity .
Methodological Considerations for Data Interpretation
Q. How to analyze conflicting bioactivity data in enzyme inhibition assays?
- Dose-Response Curves : Repeat assays with 8–10 concentration points to calculate accurate IC₅₀ values (avoid single-point data) .
- Enzyme Purity : Validate commercial enzyme preparations via SDS-PAGE to rule out contaminant interference .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to confirm assay validity .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Simulate transition states for sulfonamide bond cleavage (e.g., B3LYP/def2-TZVP) to identify labile sites .
- Molecular Dynamics : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
